REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].ClC[CH:9]1[O:14][C:13](=O)[CH2:12][CH2:11][CH2:10]1.[CH3:16]O>>[O:14]1[CH2:9][CH:13]1[CH2:12][CH2:11][CH2:10][C:1]([O:2][CH3:16])=[O:4] |f:0.1.2|
|
Name
|
|
Quantity
|
67.9 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
48.7 mg
|
Type
|
reactant
|
Smiles
|
ClCC1CCCC(O1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was then stirred for 30 minutes and further at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distilling off with methanol, 10% hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added to the resultant residue
|
Type
|
EXTRACTION
|
Details
|
was then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC(=O)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.4 mg | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |